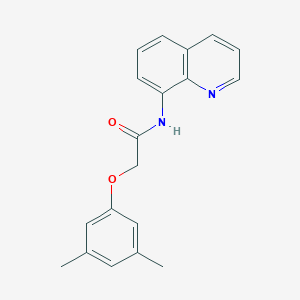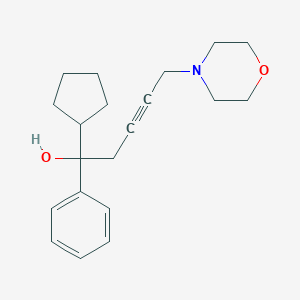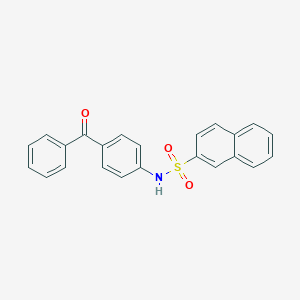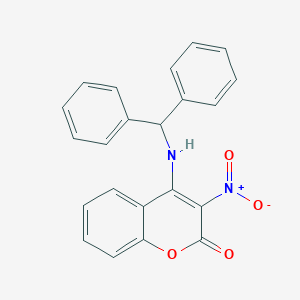
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a quinoline moiety linked to an acetamide group, which is further substituted with a 3,5-dimethylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the 3,5-dimethylphenoxy group, which is then coupled with a quinoline derivative through an acetamide linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
化学反应分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogenated reagents can replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated phenoxy derivatives.
科学研究应用
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes critical for bacterial cell wall synthesis, leading to cell lysis and death. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
2-(3,5-dimethylphenoxy)ethylthio derivatives of pyrimidin-4(3H)-one: These compounds also feature a 3,5-dimethylphenoxy group and have shown antiviral activity.
5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone: Known for its muscle relaxant properties.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is unique due to its combination of a quinoline moiety with a phenoxyacetamide group, which imparts distinct chemical and biological properties
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-9-14(2)11-16(10-13)23-12-18(22)21-17-7-3-5-15-6-4-8-20-19(15)17/h3-11H,12H2,1-2H3,(H,21,22) |
InChI 键 |
WOQFNLQXWDSLKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)

![N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B245946.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B245947.png)
![5-Methyl-5-nitro-1'-[(4-phenyl-1-piperazinyl)methyl]-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B245948.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)

![3,3'-[1-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine]](/img/structure/B245953.png)
